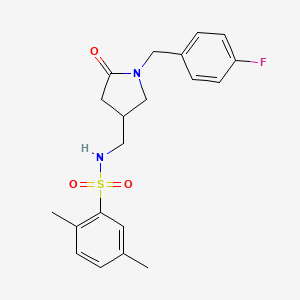
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is a complex organic compound with a unique structure combining several functional groups. This hybrid molecule is designed for specific interactions in biological and chemical systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione involves several key steps:
Formation of the dihydroquinoline moiety: : This can be synthesized through the hydrogenation of quinoline.
Oxidation to form the oxoethyl group: : Typically achieved using oxidizing agents like potassium permanganate.
Condensation reaction: : The dihydroquinoline derivative is then condensed with a methoxyphenyl-substituted imidazolidine to form the final product.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to maintain optimal reaction conditions and enhance yield. Solvents and reagents are carefully chosen for their efficiency and environmental impact.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the dihydroquinoline moiety, forming quinolinone derivatives.
Reduction: : Reductive reactions can further stabilize the quinoline ring system.
Substitution: : Functional groups on the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products
Oxidation: : Formation of quinolinone derivatives.
Reduction: : Further hydrogenated quinoline systems.
Substitution: : Varied derivatives depending on the substituent introduced.
科学研究应用
Chemistry
The compound is used as an intermediate in organic synthesis, aiding in the formation of complex molecules for further research.
Biology
In biology, it's often used to study enzyme interactions due to its unique structural motifs that mimic certain natural substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, particularly its interactions with biological macromolecules.
Industry
In industrial applications, it serves as a precursor for manufacturing dyes, pharmaceuticals, and other fine chemicals.
作用机制
Molecular Targets and Pathways
The compound interacts with enzyme active sites, mimicking the transition states of natural substrates. This interaction is particularly significant in the study of enzyme inhibition and drug design. The quinoline and imidazolidine moieties provide a versatile framework for binding to various biological targets.
相似化合物的比较
Similar Compounds
2-(3,4-Dihydroquinolin-1-yl)-2-oxoethyl derivatives
5-Methylimidazolidine-2,4-dione compounds
Methoxyphenyl-substituted molecules
Highlighting Uniqueness
The uniqueness of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione lies in its combined structural features which provide distinct reactivity and interaction profiles, making it an invaluable tool in scientific research and industrial applications.
That's the full breakdown of this compound! Hope you find it helpful.
属性
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-22(16-9-11-17(29-2)12-10-16)20(27)25(21(28)23-22)14-19(26)24-13-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-12H,5,7,13-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUMDWZQRGLEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2546440.png)



![2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2546446.png)
![3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2546451.png)
![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)
![ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2546454.png)
![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)

